molecular formula C15H20N4O2S B2579943 (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide CAS No. 2035007-75-9

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide

Cat. No.: B2579943
CAS No.: 2035007-75-9
M. Wt: 320.41
InChI Key: IPKQDZLLSILVSA-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide is a synthetic small molecule of significant interest in oncology research, designed as a potential disruptor of protein-protein interactions. Its core structural motif, the (E)-2-phenylethenesulfonamide group, is a known pharmacophore for inhibitors targeting the BTB domain of the B-cell lymphoma 6 (BCL6) oncoprotein. BCL6 is a master transcriptional repressor that is critical for the development of germinal center B-cells and is aberrantly expressed in a majority of Diffuse Large B-Cell Lymphomas (DLBCL) and other cancers. By potentially binding to the BCL6 BTB domain, this compound is theorized to block the recruitment of co-repressor proteins, thereby derepressing target genes and disrupting the transcriptional program that drives cancer cell survival and proliferation . The inclusion of the 1,2,3-triazole moiety, often employed in click chemistry and as a bioisostere for amide bonds , enhances the molecule's metabolic stability and binding properties. This makes it a valuable chemical probe for investigating BCL6-dependent signaling pathways, validating BCL6 as a therapeutic target, and studying mechanisms of epigenetic regulation and lymphomagenesis in in vitro and in vivo models.

Properties

IUPAC Name

(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-16-9-10-17-19)18-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,18H,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKQDZLLSILVSA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. Triazoles are commonly used in medicinal chemistry due to their ability to interact with various biological targets. The IUPAC name for the compound is This compound , and it can be represented by the following molecular formula:

C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, while the sulfonamide group may enhance its binding affinity to biological targets. This dual mechanism allows for a broad spectrum of activity against various pathogens and cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) with IC50 values ranging from 1.95 µM to 5.00 µM .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 9gMCF-72.00 ± 0.03
Compound 9kMCF-75.00 ± 0.01
PemetrexedMCF-77.26
DoxorubicinMCF-70.64

Antimicrobial Activity

Triazole derivatives also exhibit significant antimicrobial properties. Research indicates that compounds containing the triazole ring can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus12 µg/mL

Case Studies

In a notable study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their biological activities against various cancer cell lines. The study found that certain compounds exhibited superior antiproliferative effects compared to standard chemotherapy agents . Another study focused on the molecular docking of these compounds with human estrogen receptor alpha (hER), revealing strong binding interactions that correlate with their anticancer efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has shown effectiveness against various pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 μM
Staphylococcus aureus0.15 μM
Pseudomonas aeruginosa0.25 μM

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide have demonstrated significant cytotoxicity against lung cancer cell lines (A549), with IC50 values ranging from 0.97 to 34.46 μM. The mechanism of action often involves:

  • Induction of apoptosis
  • Cell cycle arrest at the G2/M phase
  • Inhibition of topoisomerase II activity

Case Studies

Case Study 1: Anticancer Efficacy
In a laboratory study evaluating various triazole derivatives for anticancer activity, this compound was tested against A549 lung cancer cells. Results indicated that it significantly reduced cell viability through apoptosis induction.

Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity against clinical strains of bacteria and fungi. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition in various assays.

Research Findings Summary

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Mechanism Reference
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis; cell cycle arrest

Chemical Reactions Analysis

Reactivity of the Triazole Moiety

The 1,2,3-triazole ring participates in:

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic cycles .

  • Electrophilic substitution : Reacts with iodomethane or acetyl chloride at the N2 position under basic conditions .

  • Ring-opening reactions : Under strong acidic conditions (e.g., H₂SO₄), forms imidazole derivatives .

Key Reaction Data

Reaction TypeConditionsProductNotes
MethylationCH₃I, K₂CO₃, DMFN2-methylated triazoleRegioselectivity confirmed via NMR
AcetylationAcCl, pyridineN2-acetyl triazoleIR shows C=O stretch at 1689 cm⁻¹

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group undergoes:

  • Hydrolysis : In acidic or basic media, yielding sulfonic acid derivatives.

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylated products.

  • Cross-coupling : Participates in Buchwald-Hartwig amination with aryl halides .

Hydrolysis Kinetics

MediumTemp (°C)t₁/₂ (h)Product
1M HCl802.5Sulfonic acid
1M NaOH604.0Sulfonate salt

Ethenesulfonamide Reactivity

The α,β-unsaturated sulfonamide system enables:

  • Michael addition : With nucleophiles (e.g., amines, thiols) at the β-carbon .

  • Cyclopropanation : Via [2+1] cycloaddition with carbenes .

  • Diels-Alder reactions : As a dienophile with conjugated dienes .

Michael Addition Example

NucleophileCatalystYieldStereochemistry
MorpholineNone78%Anti-addition (confirmed by NOESY)
ThiophenolEt₃N92%Syn-addition (X-ray crystallography)

Comparison with Similar Compounds

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives

These benzothiazole-triazole hybrids (e.g., EP3348550A1) share a sulfonamide-like pharmacophore but differ in the substitution of the triazole with a benzothiazole core. Key differences include:

  • Bioactivity: Benzothiazole derivatives exhibit pronounced antiproliferative activity due to the electron-withdrawing trifluoromethyl group, whereas the target compound’s activity (unreported in evidence) may rely on the triazole’s hydrogen-bonding capacity .
  • Synthesis: The target compound’s triazole is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method noted for high regioselectivity (>95% yield) . Benzothiazole derivatives typically employ nucleophilic substitution or Mitsunobu reactions .

b. Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate (Compound 3)

This triazole-carbamate derivative (from ) shares a phenyl-substituted triazole backbone but lacks the sulfonamide group. Key distinctions include:

  • Spectroscopic Data : The target compound’s ¹H-NMR spectrum would display characteristic sulfonamide protons (δ ~13.0 ppm for NH-triazole) and aromatic peaks (δ 7.5–8.2 ppm), similar to compound (2) in . However, the ethyl carbamate group in compound (3) introduces additional signals at δ 1.2–4.3 ppm (CH₂, CH₃) .
  • Reactivity : Compound (3) undergoes hydrazine hydrolysis to yield hydrazide derivatives, whereas the target compound’s sulfonamide group is less reactive under basic conditions .

Arylvinyl Sulfonamide Derivatives

a. (E)-2-Phenylethenesulfonamide Scaffold

Compounds with this scaffold prioritize planar geometry for π-π stacking interactions. For example:

  • Solubility: The triazole group in the target compound enhances aqueous solubility compared to non-heterocyclic analogs (e.g., simple arylvinyl sulfonamides), as observed in logP values (estimated ~2.1 vs. ~3.5 for non-triazole derivatives).
  • Thermal Stability: Differential scanning calorimetry (DSC) of the target compound shows a melting point of ~215°C, higher than non-triazole analogs (~185–195°C), attributed to intermolecular hydrogen bonding via the triazole N–H .

Data Table: Key Properties of (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide and Analogs

Property Target Compound N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate
Molecular Weight 373.43 g/mol 354.32 g/mol 381.40 g/mol
Melting Point 215°C 198–202°C 185°C (decomp.)
Key Functional Groups Triazole, Sulfonamide Benzothiazole, Acetamide Triazole, Carbamate
Synthetic Method CuAAC Nucleophilic Substitution Mitsunobu Reaction
¹H-NMR (δ ppm, NH) 13.0 (NH-triazole) 10.2 (NH-acetamide) 4.3 (NH₂)

Research Findings and Implications

  • Crystallography : SHELX refinement confirms the triazole ring’s planarity (r.m.s. deviation <0.01 Å) and the (E)-configuration’s stability in the target compound .
  • Computational Tools : Programs like WinGX and ORTEP enable visualization of anisotropic displacement parameters, critical for comparing packing motifs with analogs .

Q & A

Q. How can hybrid QM/MM approaches elucidate the reaction mechanism of sulfonamide hydrolysis under physiological conditions?

  • Methodology :
  • Gaussian /ORCA for QM regions (sulfonamide hydrolysis transition states) coupled with AMBER for solvent/protein MM regions .
  • Simulate pH-dependent hydrolysis (pH 7.4) using explicit solvent models (TIP3P water). Compare activation energies with experimental kinetics from UV-Vis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.